1-(3-Bromopropyl)-4-chloro-2-(fluoromethoxy)benzene
Description
1-(3-Bromopropyl)-4-chloro-2-(fluoromethoxy)benzene is a halogenated aromatic compound with a bromopropyl chain at position 1, a chlorine substituent at position 4, and a fluoromethoxy group at position 2 on the benzene ring. This compound is structurally complex due to its multi-substituted aromatic system and brominated alkyl side chain. It serves as a key intermediate in pharmaceutical synthesis, particularly for drugs targeting cardiovascular diseases, such as Parogrelil hydrochloride, which treats intermittent claudication .
Properties
Molecular Formula |
C10H11BrClFO |
|---|---|
Molecular Weight |
281.55 g/mol |
IUPAC Name |
1-(3-bromopropyl)-4-chloro-2-(fluoromethoxy)benzene |
InChI |
InChI=1S/C10H11BrClFO/c11-5-1-2-8-3-4-9(12)6-10(8)14-7-13/h3-4,6H,1-2,5,7H2 |
InChI Key |
SSEVZLALNJVNFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCF)CCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-4-chloro-2-(fluoromethoxy)benzene typically involves the halogenation of a benzene derivative. One common method is the bromination of 4-chloro-2-(fluoromethoxy)benzene using bromopropane in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-4-chloro-2-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with different functional groups.
Oxidation: Products include alcohols, aldehydes, or ketones.
Reduction: Products include alkanes or partially reduced intermediates.
Scientific Research Applications
1-(3-Bromopropyl)-4-chloro-2-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-4-chloro-2-(fluoromethoxy)benzene involves its interaction with specific molecular targets. The presence of halogen atoms can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The compound may undergo metabolic transformations, leading to the formation of active intermediates that exert biological effects.
Comparison with Similar Compounds
Key Attributes:
- Molecular Formula : C₁₀H₁₀BrClFO
- Functional Groups : Bromopropyl (–CH₂CH₂CH₂Br), chloro (–Cl), fluoromethoxy (–OCH₂F).
- Applications : Precursor in drug synthesis, electrophilic substitution reactions.
Comparison with Structurally Similar Compounds
1-(3-Bromopropyl)-4-chlorobenzene (2g)
1-(3-Bromopropyl)-3-chloro-4-(difluoromethoxy)benzene
- Structure : Difluoromethoxy (–OCF₂H) at position 4 and chlorine at position 3.
- Properties :
- Key Difference : The difluoromethoxy group enhances electronegativity and metabolic stability compared to fluoromethoxy.
1-Bromo-4-propylbenzene
1-(3-Bromopropyl)-2-chlorobenzene
- Structure : Chlorine at position 2 instead of 4.
- Synthesis: Achieved in 93% yield via bromination of 3-(2-chlorophenyl)-propanol, highlighting positional isomer challenges .
Data Table: Comparative Analysis
Research Findings and Functional Group Impact
Electrophilic Substitution Reactivity
- The fluoromethoxy group (–OCH₂F) in the target compound is electron-withdrawing, directing electrophilic attacks to meta positions. This contrasts with electron-donating groups like methoxy (–OCH₃), which favor para/ortho chlorination .
- Halogenated analogs (e.g., –Cl, –Br) increase molecular polarity, enhancing binding affinity in drug-receptor interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
